Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Description
Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a tert-butyl carbamate group and a 1-hydroxycyclopropyl moiety. The cyclopropyl group introduces significant steric strain, enhancing reactivity in ring-opening or functionalization reactions. The hydroxyl group contributes polarity, improving solubility in polar solvents. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing conformationally restricted analogues of bioactive molecules .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(14)4-5-11/h8,14H,4-7H2,1-3H3 |
InChI Key |
BIHYKGFTMYTOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with cyclopropylmagnesium bromide, followed by hydrolysis to introduce the hydroxy group . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogues with modifications to the azetidine substituents (Table 1). Key differences include substituent size, polarity, and rigidity, which influence physicochemical properties and reactivity.
Table 1: Structural Comparison of Azetidine Derivatives
Key Research Findings
- Synthetic Challenges : Bulky substituents reduce yields (e.g., 42% for ), while smaller groups (e.g., hydroxyethyl ) are more efficiently incorporated.
- Stability : Cyclopropane-containing derivatives may exhibit lower thermal stability due to ring strain, whereas hydroxyethyl analogues are stable up to 287°C.
- Cost Considerations : Propargyl-substituted derivatives are commercially available but costly ($3,006/g), limiting large-scale use.
Biological Activity
Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, emphasizing its biological activity, synthesis methods, and safety profile.
Chemical Structure and Properties
Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate features a cyclopropane ring, which contributes to its unique biological properties. The compound's molecular formula is CHNO, with a molecular weight of approximately 183.25 g/mol. The presence of the tert-butyl group and the azetidine ring enhances its lipophilicity, which can influence its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial activity. A study reported that compounds similar to tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate showed effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has shown potential as an enzyme inhibitor, particularly in the context of enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various azetidine derivatives, including tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.
- Anti-inflammatory Activity : In an animal model of arthritis, administration of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting its utility in managing inflammatory disorders.
Safety Profile
According to PubChem data, tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is classified as harmful if swallowed and causes skin irritation. It is essential to handle this compound with care, following appropriate safety protocols to mitigate exposure risks .
Synthesis Methods
The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can be achieved through several methods:
- Green Synthesis : A method involving environmentally benign reagents has been developed, yielding high purity and yield while minimizing waste.
- Traditional Organic Synthesis : Utilizing established techniques such as nucleophilic substitution reactions on azetidine derivatives can also produce this compound effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
